molecular formula C11H20N2O3 B8131862 tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate

tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate

Cat. No.: B8131862
M. Wt: 228.29 g/mol
InChI Key: BUPUZNRVXPYANJ-UHFFFAOYSA-N
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Description

tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate is an organic compound with the molecular formula C11H20N2O3. It is a white solid that is used in various chemical reactions and has applications in scientific research. The compound features a tert-butyl group, a dimethylcarbamoyl group, and a cyclopropyl ring, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(dimethylcarbamoyl)cyclopropyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or dimethylcarbamoyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclopropyl ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The cyclopropyl ring and carbamate groups play a crucial role in its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • 1-(Dimethylcarbamoyl)cyclopropane
  • tert-Butyl (1-(methylcarbamoyl)cyclopropyl)carbamate

Uniqueness

tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate is unique due to the presence of both the tert-butyl and dimethylcarbamoyl groups, which impart distinct chemical and physical properties. The combination of these functional groups with the cyclopropyl ring enhances its reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

tert-butyl N-[1-(dimethylcarbamoyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)12-11(6-7-11)8(14)13(4)5/h6-7H2,1-5H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPUZNRVXPYANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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